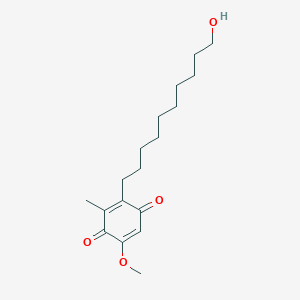
Idebenone Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione, also known as idebenone, is a synthetic analog of coenzyme Q10. It was developed in the early 1980s and is known for its antioxidant properties. Idebenone is primarily used in the treatment of neurodegenerative diseases and conditions associated with mitochondrial dysfunction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves several steps. One common method starts with the alkylation of 2,3-dimethoxy-5-methyl-1,4-benzoquinone with 10-bromodecanol under basic conditions. This reaction typically uses a strong base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF). The reaction mixture is then heated to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of idebenone is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying redox reactions and electron transport mechanisms.
Biology: Investigated for its role in cellular respiration and mitochondrial function.
Medicine: Used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. .
Industry: Employed in the formulation of skincare products due to its antioxidant properties.
Mecanismo De Acción
The mechanism of action of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with the mitochondrial electron transport chain. It acts as an electron carrier, transferring electrons directly to complex III, thereby bypassing complex I. This helps in restoring ATP production and reducing oxidative stress by minimizing the formation of reactive oxygen species (ROS). The compound also inhibits lipid peroxidation, protecting cellular membranes from oxidative damage .
Comparación Con Compuestos Similares
2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione is often compared with other quinone derivatives such as:
Ubiquinone (Coenzyme Q10): Both are involved in the electron transport chain, but idebenone has a shorter side chain, making it more soluble and easier to administer.
Plastoquinone: Similar in structure but primarily found in plants and involved in photosynthesis.
Menadione (Vitamin K3): Another quinone derivative with different biological roles, primarily in blood clotting
The uniqueness of 2-(10-Hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione lies in its dual role as an antioxidant and an electron carrier, making it particularly effective in treating conditions associated with mitochondrial dysfunction .
Propiedades
Fórmula molecular |
C18H28O4 |
|---|---|
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-(10-hydroxydecyl)-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H28O4/c1-14-15(16(20)13-17(22-2)18(14)21)11-9-7-5-3-4-6-8-10-12-19/h13,19H,3-12H2,1-2H3 |
Clave InChI |
HGFHDDZTYRESGR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=C(C1=O)OC)CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,8-Dioxaspiro[3.4]octan-2-yl 4-methylbenzenesulfonate](/img/structure/B12842150.png)
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
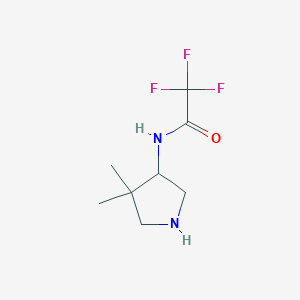
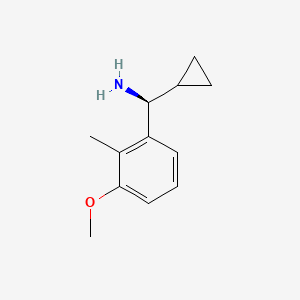
![Methyl 3-(2-((4-(trifluoromethoxy)phenyl)amino)-1-((1S,5S)-3,3,5-trimethylcyclohexyl)-1H-benzo[d]imidazol-5-yl)propanoate](/img/structure/B12842175.png)


![3'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12842191.png)
![1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline-6-carbonitrile](/img/structure/B12842199.png)
![2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12842201.png)
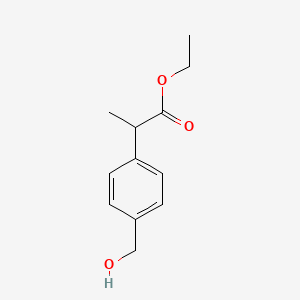
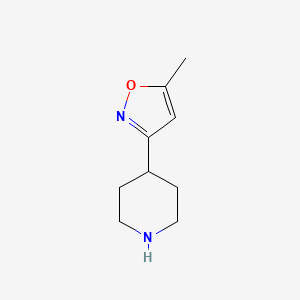
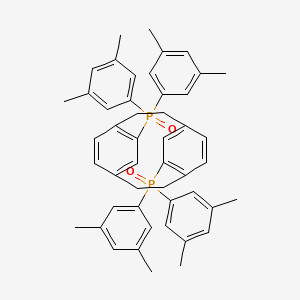
![(2S,3S,4S,5R,6R)-6-[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12842248.png)
